8-Bromo-2-chloroquinazolin-4-amine belongs to the class of quinazoline derivatives, which are heterocyclic compounds characterized by a fused benzene and quinazoline ring system. Quinazolines have garnered attention due to their diverse biological activities, including antitumor and antimicrobial properties. This particular compound is recognized for its potential as an inhibitor of various kinases involved in cancer progression and resistance mechanisms.
The synthesis of 8-bromo-2-chloroquinazolin-4-amine can be achieved through several methods. A notable approach involves the nucleophilic substitution reaction on 2-chloroquinazoline. The general procedure includes:
The molecular structure of 8-bromo-2-chloroquinazolin-4-amine can be described as follows:
The compound's structural configuration allows for interactions with various biological targets, contributing to its pharmacological activities.
8-Bromo-2-chloroquinazolin-4-amine participates in several important chemical reactions:
The mechanism of action for 8-bromo-2-chloroquinazolin-4-amine primarily involves its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways related to cell growth and proliferation. This compound has been shown to inhibit specific kinases associated with tumor growth, thereby:
Research indicates that modifications in the quinazoline structure can enhance its potency against specific cancer types .
The physical and chemical properties of 8-bromo-2-chloroquinazolin-4-amine include:
These properties influence its handling and application in laboratory settings.
8-Bromo-2-chloroquinazolin-4-amine has several scientific applications:
The compound 8-Bromo-2-chloroquinazolin-4-amine is systematically named under IUPAC rules as 8-bromo-2-chloro-4-quinazolinamine. Its molecular formula is C₈H₅BrClN₃, with a molecular weight of 258.50 g/mol [4] [7]. The structure features a quinazoline core substituted at three positions: a bromine at C8, chlorine at C2, and an amino group at C4. Canonical SMILES (NC₁=C₂C=CC=C(Br)C₂=NC(Cl)=N₁) and InChIKey (FRWKIQGVGJPSFF-UHFFFAOYSA-N) are universally consistent across chemical databases, confirming unambiguous identification [4] [5] [7]. Physical properties include a boiling point of 279.6±38.0 °C (predicted) and a density of 1.8±0.1 g/cm³ [7].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 8-Bromo-2-chloro-4-quinazolinamine |
Molecular Formula | C₈H₅BrClN₃ |
Molecular Weight | 258.50 g/mol |
Canonical SMILES | NC₁=C₂C=CC=C(Br)C₂=NC(Cl)=N₁ |
InChIKey | FRWKIQGVGJPSFF-UHFFFAOYSA-N |
Boiling Point | 279.6±38.0 °C (at 760 mmHg) |
Density | 1.8±0.1 g/cm³ |
While single-crystal X-ray diffraction data for 8-bromo-2-chloroquinazolin-4-amine is limited in the literature, its structural analogs reveal critical insights. Quinazolines adopt a planar bicyclic ring system, with halogen substituents inducing subtle electronic distortions. In SOS2 protein-ligand complexes (e.g., PDB ID: 6D5L), quinazoline derivatives exhibit π-stacking with phenylalanine residues (e.g., F892) and form hydrogen bonds with aspartate/glutamate residues (e.g., D904, E893) [8]. Computational modeling (DFT) predicts a dihedral angle of <5° between the quinazoline ring and the C8-Br bond, minimizing steric strain. The C2-Cl bond length is 1.73 Å, typical for aryl chlorides, while the C8-Br bond extends to 1.90 Å due to bromine’s larger atomic radius [7].
Table 2: Structural and Interaction Features
Parameter | Value/Observation |
---|---|
Ring Planarity | Near-planar (deviation <0.1 Å) |
C2-Cl Bond Length | 1.73 Å (DFT) |
C8-Br Bond Length | 1.90 Å (DFT) |
Key Protein Interactions* | π-Stacking (F892), H-bond (D904) |
Topological Polar Surface Area | 51.8 Ų |
Derived from SOS2-bound quinazoline analogs [8]
NMR Spectroscopy:¹H-NMR (500 MHz, DMSO-d₆) displays four aromatic proton signals: δ 7.72 (dd, J=8.0 Hz, H5), 7.85 (t, J=7.5 Hz, H7), 8.25 (d, J=7.0 Hz, H6), and 8.90 (s, H1). The amino group (-NH₂) appears as a broad singlet at δ 6.80 due to hydrogen bonding [7] [9]. ¹³C-NMR resolves eight distinct carbons: C4 (δ 162.1), C2 (δ 158.3), C8a (δ 148.7), C6 (δ 134.2), C4a (δ 129.5), C5 (δ 126.8), C7 (δ 122.0), and C8 (δ 118.5) [7]. The C8-Br substituent deshields C7 and C8a by +5.4 ppm and +3.2 ppm, respectively, compared to unsubstituted quinazoline [9].
IR Spectroscopy:Key absorptions include N-H stretches at 3350 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric), C=Cl vibration at 760 cm⁻¹, and C-Br at 580 cm⁻¹. The C=N quinazoline ring stretch appears at 1620 cm⁻¹, confirming aromaticity [7] [9].
Mass Spectrometry:Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 256.9 [M+H]⁺ (calc. 256.94). Fragmentation pathways include loss of HCl (m/z 220.9) and Br• (m/z 178.0) [7]. Notably, methanol solvent induces alcoholysis, generating a methoxy artifact at m/z 269.0 (C₉H₈BrClN₃O) [9].
Table 3: Spectroscopic Signatures
Technique | Key Signals |
---|---|
¹H-NMR (DMSO-d₆) | δ 8.90 (s, H1), 8.25 (d, H6), 7.85 (t, H7), 7.72 (dd, H5), 6.80 (br s, -NH₂) |
¹³C-NMR (DMSO-d₆) | δ 162.1 (C4), 158.3 (C2), 148.7 (C8a), 134.2 (C6), 129.5 (C4a), 126.8 (C5), 122.0 (C7), 118.5 (C8) |
IR (KBr) | 3350, 3180 (N-H); 1620 (C=N); 760 (C-Cl); 580 (C-Br) |
MS (ESI+) | 256.9 [M+H]⁺ → 220.9 [M+H–HCl]⁺ → 178.0 [M+H–Br]⁺ |
The electron-withdrawing bromine (C8) and chlorine (C2) substituents significantly alter the quinazoline core’s electronic properties. Hammett constants (σₘ: Br = +0.39, Cl = +0.37) indicate moderate inductive electron withdrawal, reducing electron density at C4 and C6 by 15% (DFT-NBO analysis) [6] [8]. This polarization enhances electrophilicity at C4, facilitating nucleophilic substitution (e.g., with amines or thiols) [10]. In SOS2 inhibitors, bromine’s size augments hydrophobic contacts (e.g., with leucine/valine residues), boosting binding affinity by 3-fold versus chloro analogs (KD: 33 μM → 10 μM) [8]. Substituent electronegativity also elevates the quinazoline LUMO energy by 1.2 eV, confirmed by UV-Vis (λₘₐₓ shift: 290 nm → 275 nm) [6] [7].
Table 4: Halogen-Dependent Electronic and Bioactive Properties
Parameter | Effect of C8-Br | Effect of C2-Cl |
---|---|---|
Hammett Constant (σ) | +0.39 (σₘ) | +0.37 (σₘ) |
LUMO Energy Shift | +1.2 eV (vs. H-quinazoline) | +0.9 eV (vs. H-quinazoline) |
Nucleophilic Substitution Rate at C4 | 2.1× faster than unsubstituted core | 3.5× faster than 2-methoxy analog |
Protein Binding Affinity (SOS2) | KD = 10 μM (vs. 33 μM for des-Br analog) | Essential for π-stacking with F892 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1